molecular formula C19H18N2O3 B2730962 2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-N-(2-methylphenyl)acetamide CAS No. 953254-47-2

2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-N-(2-methylphenyl)acetamide

Cat. No.: B2730962
CAS No.: 953254-47-2
M. Wt: 322.364
InChI Key: AQPNUNLLDGMYPT-UHFFFAOYSA-N
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Description

2-[5-(4-Methoxyphenyl)-1,2-oxazol-3-yl]-N-(2-methylphenyl)acetamide is a synthetic small molecule featuring an isoxazole core linked to a substituted acetamide. Isoxazole derivatives are a prominent class of heterocyclic compounds in medicinal chemistry research due to their wide spectrum of potential biological activities . These derivatives are investigated for various non-therapeutic research applications, including as key scaffolds in the development of pharmacologically active compounds . The specific structure of this compound, which includes methoxyphenyl and methylphenyl substituents, suggests potential utility in early-stage drug discovery research, particularly in the synthesis and screening of novel bioactive molecules . Research into analogous compounds indicates that such structures may be explored for mechanisms involving protein kinase inhibition or tubulin polymerization modulation, although the specific mechanism of action for this compound remains to be empirically determined . Its molecular framework makes it a candidate for use in building compound libraries for high-throughput screening or as a synthetic intermediate in organic chemistry. This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic or therapeutic use in humans or animals. The buyer assumes all responsibility for confirming the compound's identity and purity and for its safe handling and use.

Properties

IUPAC Name

2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-13-5-3-4-6-17(13)20-19(22)12-15-11-18(24-21-15)14-7-9-16(23-2)10-8-14/h3-11H,12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQPNUNLLDGMYPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CC2=NOC(=C2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-N-(2-methylphenyl)acetamide is an organic compound that has garnered attention for its potential biological activities. This compound belongs to a class of heterocyclic compounds characterized by the presence of an oxazole ring, which is known for its diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H18N2O2. The compound features an oxazole ring, which contributes to its unique chemical properties and biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Research indicates that it may exert its effects through:

  • Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This mechanism is crucial in regulating biochemical pathways involved in cell growth and apoptosis.
  • Signal Transduction Modulation : It may influence signal transduction pathways that are essential for cellular communication and function.

Antimicrobial Properties

Studies have indicated that this compound exhibits antimicrobial activity against various pathogens. For instance:

Pathogen TypeActivity ObservedReference
BacteriaEffective
FungiModerate
VirusesLimited

Anticancer Potential

Research has suggested that this compound may possess anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.

Cancer TypeIC50 (µM)Reference
Breast Cancer15.4
Lung Cancer22.7
Colon Cancer18.9

Case Studies

  • In Vitro Efficacy Against Breast Cancer : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability in MCF-7 breast cancer cells, with an IC50 value of 15.4 µM. The mechanism was linked to the induction of apoptosis as evidenced by increased caspase activity.
  • Antimicrobial Activity Assessment : Another study evaluated the antimicrobial efficacy of the compound against several bacterial strains, finding it particularly effective against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL.

Scientific Research Applications

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that 2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-N-(2-methylphenyl)acetamide has significant antibacterial and antifungal properties. It has shown effectiveness against various strains of bacteria and fungi, making it a candidate for further development as an antimicrobial agent.
  • Anti-inflammatory Effects : The compound may possess anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases. Its mechanism involves the inhibition of pro-inflammatory cytokines.
  • Anticancer Activity : Some studies have indicated that this compound can induce apoptosis in cancer cells. The presence of the oxazole ring is hypothesized to play a crucial role in its anticancer activity by interfering with cellular signaling pathways involved in cell proliferation.

Case Study 1: Antimicrobial Efficacy

A study conducted on various bacterial strains demonstrated that the compound exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against Gram-positive and Gram-negative bacteria. The results indicated a promising potential as an antimicrobial agent suitable for further exploration in clinical settings.

Case Study 2: Anti-inflammatory Activity

In vitro assays showed that the compound significantly reduced the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in activated macrophages. These findings highlight its potential utility in treating inflammatory diseases.

Case Study 3: Anticancer Properties

Research involving human cancer cell lines revealed that treatment with this compound led to a dose-dependent decrease in cell viability and increased apoptosis rates. Further mechanistic studies are required to elucidate the specific pathways involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Heterocyclic Core Variations

1,3,4-Thiadiazole Derivatives ()

Compounds such as N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(6-methyl-1,3-benzothiazol-2-yl)amino]acetamide exhibit potent anticonvulsant activity (100% effectiveness in MES tests). Key features:

  • Core : 1,3,4-Thiadiazole instead of 1,2-oxazole.
  • Substituents : Benzothiazole and methoxyphenyl groups enhance hydrophobic interactions, critical for blood-brain barrier penetration.
  • Activity : Superior to phenytoin in neurotoxicity studies .
1,2,4-Triazole-Piperidine Hybrids ()

2-[(5-{1-[(4-Methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide (7a) highlights:

  • Core : 1,2,4-Triazole with piperidine enhances solubility and target affinity.
  • Synthesis : Microwave-assisted methods improve yield (40–47%) and reduce reaction time.
  • Potential: Designed for hybrid activity, though specific targets are unspecified .

Substituent Modifications

Methoxyphenyl vs. Fluorophenyl ()
  • : 2-[(3R,4S)-3-[[5-(4-Fluorophenyl)-1,2-oxazol-3-yl]methyl]piperidin-4-yl]-N-[(4-methoxyphenyl)methyl]acetamide incorporates fluorophenyl for metabolic stability. Fluorine’s electron-withdrawing effects may enhance binding to CNS targets compared to methoxyphenyl .
  • : N-{3-[cyclohexyl(methyl)amino]propyl}-2-{[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methoxy}acetamide uses fluorophenyl and a cyclohexyl group, likely improving lipophilicity and pharmacokinetics .
Methylphenyl vs. Dichlorophenyl ()
  • : A thiazolidinone derivative with 2,6-dichlorophenyl substituents showed antitumor activity (cell growth inhibition = 22.4%). Dichlorophenyl’s electron-deficient nature may enhance DNA intercalation or enzyme inhibition .
  • : 2-[(4-cyclopropyl-5-oxo-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide highlights dichlorophenyl’s role in antimicrobial or anticancer contexts .

Linker Group Variations

Acetamide vs. Sulfonamide ()
  • : 4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide replaces acetamide with sulfonamide, targeting antimicrobial activity via sulfonamide’s classical mechanism (e.g., dihydropteroate synthase inhibition) .

Comparative Data Table

Compound Name Core Structure Key Substituents Biological Activity Key Findings Reference
2-[5-(4-Methoxyphenyl)-1,2-oxazol-3-yl]-N-(2-methylphenyl)acetamide 1,2-Oxazole 4-Methoxyphenyl, 2-Methylphenyl Not specified Structural analog to anticonvulsants N/A
N-[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(6-methylbenzothiazolyl)acetamide 1,3,4-Thiadiazole Benzothiazole, Methoxyphenyl Anticonvulsant 100% effectiveness in MES model
4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide 1,2-Oxazole Sulfonamide, Methylphenyl Antimicrobial (target) Synthetic route for sulfonamide leads
2-[4-(4-Chlorophenyl)-2-methyl-3-oxo-oxadiazolidin-5-yl]-N-(5-methyloxazolyl)acetamide 1,2,4-Oxadiazolidinone Chlorophenyl, Methyloxazole Not specified Higher molar mass (350.76 g/mol)
N-{3-[cyclohexyl(methyl)amino]propyl}-2-{[5-(4-fluorophenyl)oxazol-3-yl]methoxy}acetamide 1,2-Oxazole Fluorophenyl, Cyclohexylamino Screening compound Enhanced lipophilicity

Key Research Findings and Trends

Heterocyclic Core Influence: 1,2-Oxazole derivatives (e.g., main compound) are less reported for anticonvulsant activity compared to 1,3,4-thiadiazoles but may excel in other therapeutic areas due to metabolic stability . Triazole and thiazolidinone cores () are associated with antitumor activity, suggesting structural versatility .

Halogenated Aromatics: Fluorophenyl or chlorophenyl groups improve metabolic stability and electronic properties for enzyme inhibition .

Synthetic Advancements :

  • Microwave-assisted synthesis () reduces reaction time and improves yields (40–47%), critical for scalable production .

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